3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Overview
Description
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a chemical compound characterized by its unique structure, which includes a boronic acid group, a sulfamoyl group, and a methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid core. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the sulfamoyl and methoxybenzyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic acids or boronic esters.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of boronic acids.
Reduced Boronic Acids: Formed through reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: Its use in material science for the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which is crucial in biological systems. The methoxybenzyl group enhances the compound's solubility and stability, making it effective in various applications.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the sulfamoyl and methoxybenzyl groups.
Sulfamoylbenzoic Acid: Contains a sulfamoyl group but lacks the boronic acid and methoxybenzyl moieties.
4-Methoxybenzyl Alcohol: Contains the methoxybenzyl group but lacks the boronic acid and sulfamoyl groups.
Uniqueness: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is unique due to the combination of its boronic acid, sulfamoyl, and methoxybenzyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c1-21-13-7-5-11(6-8-13)10-16-22(19,20)14-4-2-3-12(9-14)15(17)18/h2-9,16-18H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHVSULVGIBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657050 | |
Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-05-2 | |
Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(4-Methoxybenzyl)sulphamoyl]benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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